molecular formula C9H9FO3 B12292640 4-Fluoro-2,5-dimethoxybenzaldehyde

4-Fluoro-2,5-dimethoxybenzaldehyde

Cat. No.: B12292640
M. Wt: 184.16 g/mol
InChI Key: KCIZHZCNIPZAPO-UHFFFAOYSA-N
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Description

4-Fluoro-2,5-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H9FO3 It is a derivative of benzaldehyde, featuring two methoxy groups (-OCH3) at positions 2 and 5, and a fluorine atom at position 4 on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2,5-dimethoxybenzaldehyde typically involves the fluorination of 2,5-dimethoxybenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) is used under controlled conditions to introduce the fluorine atom at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Mechanism of Action

The mechanism of action of 4-Fluoro-2,5-dimethoxybenzaldehyde involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2,5-dimethoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

IUPAC Name

4-fluoro-2,5-dimethoxybenzaldehyde

InChI

InChI=1S/C9H9FO3/c1-12-8-4-7(10)9(13-2)3-6(8)5-11/h3-5H,1-2H3

InChI Key

KCIZHZCNIPZAPO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C=O)OC)F

Origin of Product

United States

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